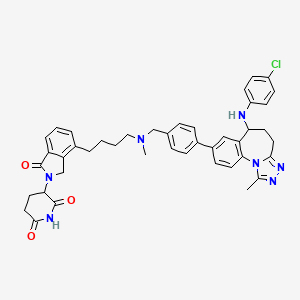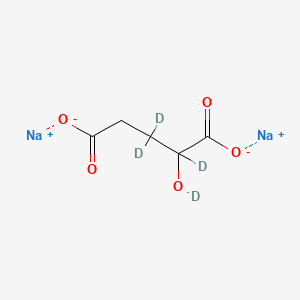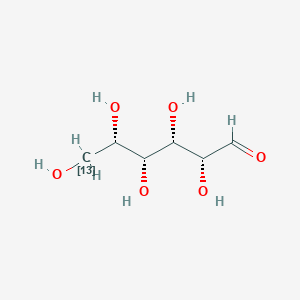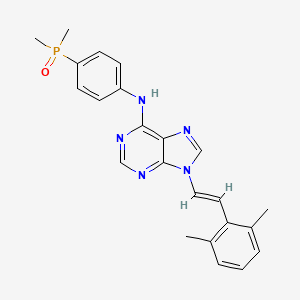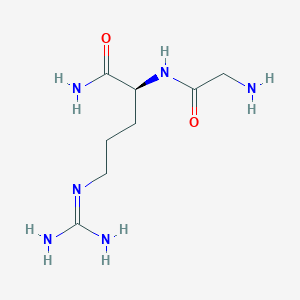
H-Gly-Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-NH2 involves peptide synthesis techniques, which require the protection of amino and carboxyl groups to prevent unwanted reactions. The general steps include:
Protection of Amino Groups: Amino groups are protected by forming tert-butoxycarbonyl (Boc) derivatives.
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The protected amino acid derivatives are coupled to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of peptides like this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, washing, and coupling until the desired peptide is obtained .
化学反应分析
Types of Reactions
H-Gly-Arg-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The arginine residue can be oxidized to form various derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles like acyl chlorides or anhydrides.
Major Products Formed
Hydrolysis: Glycine and arginine.
Oxidation: Oxidized derivatives of arginine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
H-Gly-Arg-NH2 has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of cathepsin C, an enzyme involved in protein degradation.
Pharmacology: Investigated for its potential analgesic effects in comparison to other opioid peptides.
Molecular Biology: Utilized in studies involving peptide synthesis and enzyme-substrate interactions.
Industrial Applications: Employed in the production of peptide-based drugs and diagnostic tools.
作用机制
H-Gly-Arg-NH2 exerts its effects primarily through its interaction with enzymes like cathepsin C. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction helps in studying the enzyme’s specificity and activity . Additionally, derivatives of this compound have been shown to interact with opioid receptors, exhibiting analgesic effects by modulating pain pathways .
相似化合物的比较
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
H-Pro-Gly-Arg-Tyr-NH2: Another peptide with potential biological activity.
Uniqueness
H-Gly-Arg-NH2 is unique due to its specific interaction with cathepsin C, making it a valuable tool in enzymatic studies. Its simple dipeptide structure also allows for easy synthesis and modification, providing versatility in research applications .
属性
分子式 |
C8H18N6O2 |
|---|---|
分子量 |
230.27 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H18N6O2/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13)/t5-/m0/s1 |
InChI 键 |
CASARGSKQRSUIE-YFKPBYRVSA-N |
手性 SMILES |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
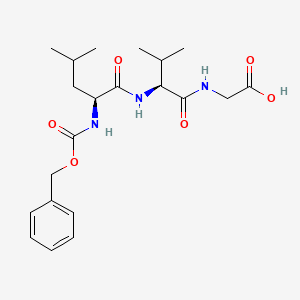

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
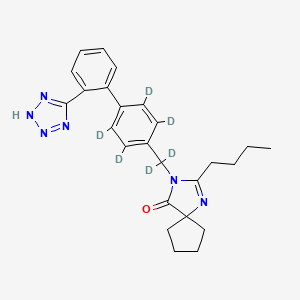
pyrimidine-2,4-dione](/img/structure/B12392482.png)
